2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylbenzyl group attached to a pyrazolopyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrazine core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with the pyrazolopyrazine core in the presence of a suitable catalyst.
Attachment of the Methylbenzyl Group: The final step involves the alkylation of the pyrazolopyrazine core with a methylbenzyl halide, typically using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-(3-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a different substitution pattern on the aromatic ring.
2-(2-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a different position of the methyl group on the benzyl ring.
Uniqueness
2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-(2-Methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties, supported by data tables and case studies.
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives often involves reactions between aryl-substituted pyrazoles and various electrophiles. The structural characterization is typically performed using techniques such as IR spectroscopy, NMR, and X-ray diffraction to confirm the molecular structure and purity of the compounds .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold showed potent inhibition of A549 lung cancer cells in a dose- and time-dependent manner. Notably, one derivative with a 4-chlorophenyl group (compound 3o) displayed the strongest inhibitory effect, potentially through mechanisms involving modulation of autophagy .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Compound ID | Structure | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3o | Structure | 0.25 | Autophagy modulation |
7a | Structure | 0.50 | Apoptosis induction |
7b | Structure | 0.75 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown promising antimicrobial activity. A study evaluated several derivatives against common pathogens, revealing significant inhibition zones and low minimum inhibitory concentrations (MICs). The most active derivative exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity of Selected Pyrazolo Derivatives
Compound ID | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
4a | Staphylococcus aureus | 0.22 | 18 |
5a | E. coli | 0.30 | 16 |
7b | Staphylococcus epidermidis | 0.25 | 20 |
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in preclinical models:
- Lung Cancer Model : In vivo studies using A549 xenograft models demonstrated that compound 3o significantly reduced tumor growth compared to control groups, suggesting its potential for development as an anticancer therapeutic .
- Antimicrobial Efficacy : In a comparative study against various bacterial strains, compounds were tested for their ability to inhibit biofilm formation and reduce bacterial viability, with notable success in reducing Staphylococcus biofilms .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-6-5-7-16(12-15)14-23-10-11-24-19(21(23)25)13-18(22-24)17-8-3-4-9-20(17)26-2/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCHEOLBVDPDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4OC)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.